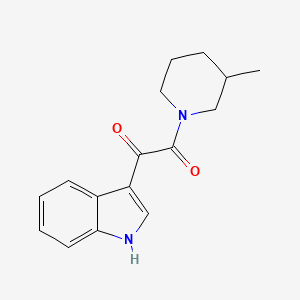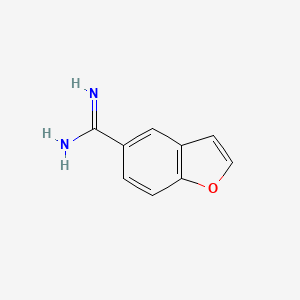
7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is structurally characterized by a benzodiazepine core with a chloro substituent at the 7th position and a phenylethyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine and a suitable carboxylic acid derivative.
Phenylethyl Substitution: The phenylethyl group is introduced at the 1st position through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thioethers.
Scientific Research Applications
7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on neurotransmitter systems and receptor binding affinities.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the synthesis of other benzodiazepine derivatives and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. This interaction increases the frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and decreased neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties but differing in its substituent groups.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to other benzodiazepines.
Clonazepam: Used primarily for its anticonvulsant properties and longer duration of action.
Uniqueness
7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one is unique due to its specific substituent pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its phenylethyl group at the 1st position and chloro substituent at the 7th position differentiate it from other benzodiazepines, potentially affecting its receptor binding affinity and metabolic stability.
Properties
CAS No. |
7236-86-4 |
|---|---|
Molecular Formula |
C23H19ClN2O |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C23H19ClN2O/c1-16(17-8-4-2-5-9-17)26-21-13-12-19(24)14-20(21)23(25-15-22(26)27)18-10-6-3-7-11-18/h2-14,16H,15H2,1H3 |
InChI Key |
BGODRSTVCBQDJR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![benzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B3056483.png)










